Product packaging for Diethyl 2-(4-Methoxybenzyl)malonate(Cat. No.:CAS No. 6335-37-1)

Diethyl 2-(4-Methoxybenzyl)malonate

Cat. No.: B1606952
CAS No.: 6335-37-1
M. Wt: 280.32 g/mol
InChI Key: VOUQVWQRJJVRFU-UHFFFAOYSA-N
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Description

Significance of Malonic Ester Derivatives in Contemporary Organic Synthesis

Malonic ester derivatives, such as diethyl malonate, are cornerstones of modern organic synthesis, primarily utilized in the malonic ester synthesis. patsnap.comstudysmarter.co.uk This classic reaction is a versatile and widely used method for forming carbon-carbon bonds, enabling the preparation of a wide array of substituted carboxylic acids. patsnap.comtutorchase.com

The key to the utility of malonic esters lies in the acidity of the α-hydrogen on the methylene (B1212753) carbon flanked by the two ester groups. wikipedia.orgorganic-chemistry.org This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. tutorchase.comwikipedia.org This enolate is a potent nucleophile that can readily react with alkyl halides in an alkylation reaction. wikipedia.orgaskfilo.com A subsequent hydrolysis and decarboxylation step then yields a substituted acetic acid. tutorchase.comwikipedia.org

The malonic ester synthesis is highly valued for its predictability and simplicity, making it a fundamental tool for constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com For instance, diethyl malonate is a precursor in the synthesis of various medicines, including barbiturates, sedatives, anticonvulsants, and vasodilators like Naftidrofuryl. wikipedia.orgwikipedia.org It is also employed in the production of amino acids, vitamin B1, and vitamin B6. askfilo.comwikipedia.org

Synthetic Significance of Diethyl 2-(4-Methoxybenzyl)malonate as a Key Building Block

This compound serves as a crucial building block for the synthesis of more intricate molecules, leveraging the reactivity of the malonate core while introducing a functionalized benzyl (B1604629) group. smolecule.com

Detailed Research Findings:

Precursor for Heterocyclic Compounds: The reactive methylene group in this compound makes it an excellent starting material for synthesizing various heterocyclic compounds. smolecule.com These cyclic structures, which incorporate atoms like nitrogen or oxygen, are foundational to many pharmaceutical agents.

Role in Drug Discovery: The molecular structure of this compound, with its combination of an aromatic ring, ether linkage, and ester functionalities, makes it an attractive scaffold for medicinal chemists. smolecule.com Researchers can modify this structure to develop novel therapeutic agents with potentially enhanced biological activity. For example, related malonate derivatives are being investigated for their potential as inhibitors for enzymes like HIV-1 Integrase. researchgate.net

Applications in Material Science: The presence of the aromatic ring and ester groups suggests potential applications in the design of functional materials. smolecule.com These materials could possess specific optical or electrical properties, making them suitable for use in organic electronics and optoelectronic devices. smolecule.com

Intermediate in Targeted Synthesis: Specific research has demonstrated the use of related diethyl malonate derivatives in the synthesis of targeted therapeutic molecules. For instance, diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate for small molecule kinase inhibitors used in anticancer drugs. atlantis-press.com Similarly, other substituted diethyl malonates are synthesized as intermediates for light stabilizers. researchgate.net

The synthetic utility of this compound is further highlighted by its participation in fundamental organic reactions like the Claisen condensation, which is essential for forming new carbon-carbon bonds and assembling diverse molecular architectures. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O5 B1606952 Diethyl 2-(4-Methoxybenzyl)malonate CAS No. 6335-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(4-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUQVWQRJJVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282999
Record name Diethyl [(4-methoxyphenyl)methyl]propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID90282999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-37-1
Record name 6335-37-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Methodologies for Diethyl 2 4 Methoxybenzyl Malonate

Classical Malonic Ester Synthesis Pathways for Diethyl 2-(4-Methoxybenzyl)malonate

The traditional approach to synthesizing this compound relies on the principles of the malonic ester synthesis, a robust and widely used method for forming carbon-carbon bonds. openochem.orgpatsnap.com

Alkylation of Diethyl Malonate with 4-Methoxybenzyl Halides

The cornerstone of this synthesis is the alkylation of diethyl malonate with a suitable 4-methoxybenzyl halide, typically 4-methoxybenzyl chloride or bromide. libretexts.orglibretexts.org This reaction falls under the category of nucleophilic substitution, specifically an SN2 reaction. libretexts.orglibretexts.org The enolate ion derived from diethyl malonate acts as the nucleophile, attacking the electrophilic carbon of the 4-methoxybenzyl halide and displacing the halide ion.

The reaction is typically carried out in an appropriate solvent, such as ethanol (B145695), and often requires heating to proceed at a reasonable rate. orgsyn.orgsciencemadness.org The choice of the halide can influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.

A significant challenge in this method is the potential for dialkylation, where a second 4-methoxybenzyl group is introduced to the malonic ester. wikipedia.org This side reaction can lead to a mixture of products, reducing the yield of the desired mono-alkylated product and complicating the purification process. wikipedia.org

Base-Mediated Enolate Formation in this compound Synthesis

The crucial first step in the malonic ester synthesis is the deprotonation of diethyl malonate to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org This is achieved by using a strong base. Sodium ethoxide (NaOEt) in ethanol is the most commonly employed base for this purpose. libretexts.orgorgsyn.org The ethoxide ion removes a proton from the α-carbon of diethyl malonate, which is particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. libretexts.org

The choice of base and solvent is critical to prevent side reactions like transesterification. Using sodium ethoxide with diethyl malonate ensures that even if the ethoxide attacks the ester carbonyl group, the resulting product is the same as the starting material. wikipedia.org The formation of the enolate is a reversible process, but the subsequent alkylation step drives the reaction forward.

Reactants Base Solvent Product Key Considerations
Diethyl malonate, 4-Methoxybenzyl chlorideSodium ethoxideEthanolThis compoundPotential for dialkylation. wikipedia.org
Diethyl malonate, 4-Methoxybenzyl bromideSodium ethoxideEthanolThis compoundGenerally faster reaction than with the chloride.

Advanced and Optimized Synthetic Strategies for this compound

To address the limitations of the classical approach, such as the formation of byproducts and the need for stringent reaction conditions, several advanced synthetic strategies have been developed.

Phase-Transfer Catalysis in the Synthesis of this compound

Phase-transfer catalysis (PTC) offers a significant improvement for the alkylation of diethyl malonate. google.com This technique facilitates the reaction between reactants that are in different phases, typically an aqueous phase containing the base and an organic phase containing the diethyl malonate and the alkylating agent. google.com

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a crown ether, transports the nucleophile (enolate) from the aqueous phase to the organic phase where the reaction occurs. google.comlookchem.com This method can lead to higher yields, milder reaction conditions, and a reduction in side reactions. For instance, the use of solid potassium carbonate as the base in conjunction with a phase-transfer catalyst has been shown to be effective. lookchem.com Interestingly, the rate of the reaction can be further enhanced by using a co-catalyst system, such as an onium salt combined with a crown ether or polyethylene (B3416737) glycol. lookchem.com

Catalyst System Base Advantage Reference
Tetrabutylammonium bromide (TBAB)Potassium carbonateImproved reaction rate and yield. google.com
Onium salt and Crown etherPotassium carbonateExceeds limiting reaction rates of single catalysts. lookchem.com

Regioselective Alkylation Strategies for this compound

Achieving high regioselectivity is crucial to maximize the yield of the desired mono-alkylated product. While the classical malonic ester synthesis can sometimes lead to dialkylation, strategies to favor mono-alkylation are often employed. wikipedia.org This can be controlled by carefully managing the stoichiometry of the reactants, particularly the base and the alkylating agent.

Recent research has also focused on developing highly regioselective alkylation methods for various substrates, which could be applicable to the synthesis of this compound. For example, the use of specific bases like cesium bicarbonate has been shown to provide excellent regioselectivity in the alkylation of similar phenolic compounds. nih.govnih.gov While not directly reported for diethyl malonate, these methodologies suggest potential avenues for optimizing the regioselectivity in the synthesis of its derivatives.

Continuous Flow Synthesis Approaches for this compound

Continuous flow chemistry is emerging as a powerful tool in organic synthesis, offering advantages such as improved safety, scalability, and reaction control. uni-muenchen.de While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry can be applied to the classical malonic ester synthesis.

In a flow setup, reactants would be continuously pumped and mixed in a reactor coil, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This could potentially minimize the formation of dialkylated byproducts by ensuring rapid consumption of the mono-alkylated intermediate. The generation and use of reactive intermediates, such as the enolate, can be handled more safely in a continuous flow system. uni-muenchen.de

Green Chemistry Principles and Sustainable Syntheses of this compound

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. This approach to chemical synthesis and process design aims to minimize the use and generation of hazardous substances. The core principles of green chemistry, such as waste prevention, atom economy, use of less hazardous chemical syntheses, and design for energy efficiency, are being actively applied to modernize traditional synthetic routes. Sustainable syntheses for this compound focus on improving reaction efficiency, reducing energy consumption, and utilizing more environmentally benign reagents and catalysts.

The conventional synthesis of this compound typically involves the alkylation of a diethyl malonate enolate with 4-methoxybenzyl chloride. This process often relies on strong bases like sodium ethoxide and volatile organic solvents, which present environmental and safety challenges. In response, several innovative methodologies aligned with green chemistry principles have been developed for the synthesis of related malonic esters, which are directly applicable to the production of this compound. These include techniques such as microwave-assisted synthesis, ultrasound-assisted reactions, and phase-transfer catalysis, which often lead to higher yields, shorter reaction times, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can dramatically reduce reaction times and improve yields. scirp.org For the synthesis of malonate derivatives, microwave irradiation has been successfully employed to accelerate the reaction, often under solvent-free or catalyst-free conditions. scirp.org

For instance, the alkylation of diethyl malonate with benzyl (B1604629) chloride has been effectively carried out under microwave irradiation combined with phase-transfer catalysis. researchgate.net This approach significantly shortens the reaction time compared to conventional heating methods. While a specific study on the microwave-assisted synthesis of this compound is not prominently detailed, the established success with structurally similar compounds provides a strong precedent for its application. The key advantage is the direct and efficient energy transfer to the reacting molecules, which minimizes bulk heating of the solvent and reactor, thereby saving energy. scirp.org

A study on the decarboxylation of various malonic acid derivatives demonstrated that microwave assistance under solvent- and catalyst-free conditions could achieve high yields in just 3 to 10 minutes. scirp.org This indicates the potential for greener downstream processing of this compound in multi-step syntheses.

Reaction TypeReactantsConditionsTimeYieldGreen AdvantageReference
Benzylation Diethyl Malonate, Benzyl ChlorideMicrowave, TEBAC (catalyst)ShortHighReduced reaction time, energy efficiency researchgate.net
Decarboxylation Malonic Acid DerivativesMicrowave, Solvent-Free, Catalyst-Free3-10 minHighElimination of solvent and catalyst, speed scirp.org
Amide Synthesis Dimethoxybenzaldehyde, Diethyl SuccinateMicrowave, t-BuOKShort95-96%High yield, reduced time nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable pathway. Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov

Ultrasound has been effectively used in the synthesis of a wide array of heterocyclic compounds and derivatives of diethyl malonate. nih.govmdpi.com These methods are noted for their mild reaction conditions, improved yields, and significantly reduced reaction times. For example, the synthesis of various biologically active molecules has been achieved with ultrasound assistance, highlighting its versatility and efficiency as a green synthetic tool. mdpi.comresearchgate.net The application of ultrasound to the alkylation of diethyl malonate with 4-methoxybenzyl chloride is a promising sustainable alternative to conventional methods, potentially offering higher throughput and lower energy consumption. mdpi.com

Reaction TypeCatalyst/ConditionsTimeYieldGreen AdvantageReference
Heterocycle Synthesis Ultrasound, various catalysts15 minExcellentSpeed, energy efficiency, high yield researchgate.net
MCRs with Malononitrile Ultrasound, various catalystsShortHighEnhanced reaction rates, sustainable energy source nih.gov
Chalcone (B49325) Synthesis Ultrasound, NaOH, Ethanol15 min92.8%225x faster than conventional method, high selectivity mdpi.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly valuable green chemistry technique that facilitates the reaction between reagents located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). This is often achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt, which transports one reactant across the phase boundary to react with the other. google.com

For the C-alkylation of diethyl malonate, PTC offers a significant green advantage by allowing the use of solid, less hazardous bases like potassium carbonate instead of moisture-sensitive and flammable bases like sodium ethoxide. google.comlookchem.com The reaction can be performed in less polar, non-hazardous solvents, or even under solvent-free conditions, reducing the environmental impact of the process. A patented method describes the alkylation of diethyl malonate where the phase-transfer catalyst is added after the reaction has already partially proceeded, leading to high conversion rates. google.com The combination of PTC with microwave irradiation has also been shown to be a particularly effective strategy for the benzylation of diethyl malonate. researchgate.net

Catalyst SystemBaseSolventKey FindingReference
Tetraalkylammonium Salt Potassium CarbonateInert Solvent (e.g., DMF)Catalyst addition after 50-80% conversion optimizes reaction. google.com
Onium Salt / Crown Ether Potassium CarbonateNot specifiedCrown ethers can act as co-catalysts to accelerate the reaction rate. lookchem.com
(S,S)-3,4,5-trifluorophenyl-NAS bromide Aqueous KOHTolueneHigh yields (up to 99%) and excellent enantioselectivity (up to 98% ee) for asymmetric alkylation. frontiersin.orgfrontiersin.orgresearchgate.net

Chemical Reactivity and Mechanistic Studies of Diethyl 2 4 Methoxybenzyl Malonate

Alkylation Reactions of Diethyl 2-(4-Methoxybenzyl)malonate

The alkylation of diethyl malonate and its derivatives is a cornerstone of organic synthesis, allowing for the construction of more complex carbon skeletons. masterorganicchemistry.comlibretexts.org This process involves the reaction of the enolate ion with an alkyl halide. libretexts.org

The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides by extending the carbon chain. libretexts.org Diethyl malonate, with a pKa of about 13, is readily converted to its enolate by a base like sodium ethoxide. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an α-substituted malonic ester. libretexts.org

The resulting monoalkylated product still possesses one acidic α-hydrogen, allowing for a second alkylation to occur, leading to a dialkylated malonic ester. libretexts.org This stepwise alkylation allows for the introduction of two different alkyl groups. libretexts.org Subsequent hydrolysis of the ester groups followed by decarboxylation yields a substituted or disubstituted carboxylic acid. libretexts.org

For instance, the synthesis of diethyl 2-(p-tolyl)malonate involves the deprotonation of diethyl malonate with a strong base like sodium ethoxide to form an enolate, which then reacts with p-tolyl bromide. smolecule.com Similarly, a malonic ester synthesis can be employed to prepare cycloalkanecarboxylic acids using a dihaloalkane. libretexts.org

Table 1: Alkylation Reactions of Diethyl Malonate Derivatives

Starting Material Alkylating Agent Base Product
Diethyl malonate p-Tolyl bromide Sodium ethoxide Diethyl 2-(p-tolyl)malonate
Diethyl malonate 1,4-Dibromobutane Sodium ethoxide (2 equiv.) Cyclopentanecarboxylic acid (after hydrolysis and decarboxylation)
2-Methylcyclohexanone Alkyl halide LDA Mixture of C2 and C6 alkylated products

Data sourced from multiple studies. libretexts.orgsmolecule.com

Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. The regioselectivity of alkylation (C-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the enolate, the electrophile, the solvent, and the counterion. chemistryviews.orgpharmaxchange.info

Generally, C-alkylation is favored under conditions that promote thermodynamic control, such as with softer electrophiles and in protic solvents. O-alkylation is more likely under kinetic control, with harder electrophiles and in aprotic, polar solvents. The nature of the alkylating agent plays a crucial role; for example, trifluoromethylation of a β-ketoester leads to C-alkylation, while monofluoromethylation results in O-alkylation. chemistryviews.org The presence of two ester groups in diethyl malonate derivatives helps to stabilize the carbanion, generally favoring C-alkylation. fiveable.me

Condensation Reactions of this compound

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol.

2-Substituted malonic acid derivatives, including this compound, are valuable reagents for the synthesis of 5-, 6-, and 7-membered heterocyclic compounds through cyclocondensation with dinucleophiles. nih.gov These reactions typically yield "malonyl heterocycles" that contain a 1,3-dicarbonyl moiety or its enol tautomer. nih.gov

For example, the reaction of diethyl 2-(4-methoxyphenyl)malonate with 2-methoxyphenol at high temperatures produces 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin. nih.govresearchgate.net Similarly, barbituric acids are famously synthesized from the condensation of malonates with urea (B33335). nih.gov While diethyl malonates can be unreactive, requiring high temperatures or basic catalysts, more reactive malonate derivatives like malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates can be used for reactions with less reactive dinucleophiles. nih.govresearchgate.net

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonate, to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org

The reaction involves the deprotonation of the active methylene (B1212753) compound to form a carbanion, which then attacks the carbonyl group of an aldehyde or ketone. amazonaws.com Subsequent proton transfer and elimination of water yield the final condensation product. amazonaws.com The Knoevenagel condensation is a key step in the synthesis of many important compounds. amazonaws.com For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a charge-transfer complex molecule. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org

Michael Addition Reactions of this compound

The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgchemeurope.com Diethyl malonate and its derivatives are excellent Michael donors due to the stability of the resulting enolate. wikipedia.orgorganic-chemistry.org

The reaction is thermodynamically controlled and proceeds by the formation of a carbanion from the active methylene compound, which then adds to the β-carbon of the α,β-unsaturated system. organic-chemistry.orgchem-station.com This reaction is a versatile method for forming carbon-carbon bonds. wikipedia.org Classical examples include the reaction of diethyl malonate with diethyl fumarate (B1241708) or mesityl oxide. wikipedia.orgchemeurope.com The Michael addition is a fundamental transformation in organic synthesis and is a key step in reactions like the Robinson annulation. wikipedia.org

This compound as a Michael Donor

The defining characteristic of diethyl malonate and its derivatives, including this compound, is the acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), with a pKa of about 13. ucalgary.ca This allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a stabilized enolate. This enolate is a potent nucleophile and can participate in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds.

In this context, this compound serves as a "Michael donor." The enolate attacks the β-carbon of a "Michael acceptor" (an α,β-unsaturated compound), leading to the formation of a new carbon-carbon bond. While specific studies focusing solely on this compound as a Michael donor are not extensively detailed in the provided results, its reactivity can be inferred from the well-established behavior of similar malonic esters. The general reaction is a cornerstone of organic synthesis for creating larger, more complex molecules.

For instance, the reaction of the enolate derived from this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone, would be expected to yield a 1,5-dicarbonyl compound after the conjugate addition. The presence of the 4-methoxybenzyl group can influence the reaction's kinetics and the properties of the resulting product but does not alter the fundamental role of the malonate as a Michael donor.

Decarboxylation Pathways of this compound

A key synthetic utility of malonic esters, including this compound, is their ability to undergo decarboxylation after hydrolysis. This two-step process effectively allows the malonic ester to function as a synthon for a substituted acetic acid.

Hydrolysis and Subsequent Decarboxylation to Substituted Carboxylic Acids

Hydrolysis: The two ester groups of the malonate are hydrolyzed to carboxylic acids. This is typically achieved by heating the compound with aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide) followed by acidification. ucalgary.calibretexts.org This step converts this compound into 2-(4-methoxybenzyl)malonic acid.

Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable. Upon heating, it readily loses a molecule of carbon dioxide to yield the final product. libretexts.orgyoutube.com In the case of 2-(4-methoxybenzyl)malonic acid, decarboxylation produces 3-(4-methoxyphenyl)propanoic acid .

This sequence is a fundamental part of the malonic ester synthesis, which allows for the conversion of an alkyl halide (in this case, 4-methoxybenzyl chloride, used to synthesize the starting material) into a carboxylic acid with two additional carbon atoms. libretexts.org While this is a general and predictable pathway, the specific conditions, such as temperature and reaction time, can be influenced by the substituents on the malonic acid. For instance, studies on similar substituted phenylmalonates have shown that vigorous hydrolysis conditions can lead directly to the decarboxylated product. beilstein-journals.orgnih.govnih.gov

Mechanistic Aspects of Malonate Decarboxylation

The decarboxylation of malonic acids that have at least one hydrogen on the central carbon proceeds through a characteristic cyclic mechanism. This reaction is unique to β-keto acids and malonic acids, where a second carbonyl group is positioned two atoms away from the carboxylic acid that is being decarboxylated. libretexts.org

The accepted mechanism involves a concerted, six-membered cyclic transition state:

The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydrogen of the other carboxyl group.

This arrangement facilitates a cyclic flow of electrons. The O-H bond breaks, and a new C=O double bond forms (creating CO₂).

Simultaneously, the C-C bond between the two carboxyl groups breaks, and its electrons form a new C=C double bond in the resulting enol intermediate.

The enol intermediate then rapidly tautomerizes to the more stable final carboxylic acid product. youtube.com

This intramolecular pathway has a relatively low activation energy, which is why substituted malonic acids decarboxylate readily upon heating.

Mechanistic Investigations of Key Transformations Involving this compound

The key transformations of this compound are governed by the reactivity of the active methylene group. Mechanistic studies into these reactions provide insight into how to control and optimize synthetic outcomes.

Michael Addition: The mechanism is a conjugate 1,4-addition of the malonate enolate to an α,β-unsaturated system. The use of bifunctional organocatalysts introduces a higher level of mechanistic complexity and control. The catalyst simultaneously activates the malonate (via deprotonation) and the Michael acceptor (via hydrogen bonding or iminium ion formation), guiding the reactants into a specific orientation within a chiral environment to achieve high enantioselectivity. mdpi.commetu.edu.tr

Decarboxylation: As detailed in section 3.4.2, the mechanism is a concerted, cyclic process that proceeds through an enol intermediate. Recent research has also explored alternative decarboxylation pathways. For example, a photoredox-catalyzed method has been developed for the hydrodecarboxylation of malonic acid derivatives. organic-chemistry.org This process involves the single-electron oxidation of the carboxylate to form a radical, which then undergoes decarboxylation. This modern approach offers a milder alternative to traditional thermal methods.

Cyclocondensation Reactions: Diethyl 2-(4-methoxyphenyl)malonate (a closely related dimethyl ester was used in the study) can participate in cyclocondensation reactions with 1,3-dinucleophiles at elevated temperatures. For instance, reaction with a substituted phenol (B47542) in a high-boiling solvent like diphenyl ether can lead to the formation of coumarin (B35378) derivatives. nih.gov The mechanism involves initial transesterification or acylation followed by an intramolecular cyclization and elimination to form the heterocyclic ring system.

These mechanistic investigations are crucial for expanding the synthetic applications of this compound and for designing new, more efficient and selective chemical transformations.

Computational Studies on Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate reaction mechanisms involving malonate esters. While direct computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related structures and reactions. These studies provide a theoretical framework for understanding the reactivity of the active methylene group and the influence of substituents.

A notable example is the DFT study on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a 3-methyloxindole-3-carboxylate. nih.gov This study highlights the crucial role of acid assistance in the reaction mechanism. The calculations revealed that the protonation of the carbonyl oxygen atom by an acid, such as acetic acid, significantly lowers the activation Gibbs free energy compared to pathways assisted by a weaker acid like methanol. nih.gov This suggests that for reactions involving this compound, the choice of catalyst and solvent can have a profound impact on the reaction kinetics by altering the energy of the transition state. The study also noted that reaction concentration plays a pivotal role, indicating different reaction mechanisms may be at play at low and high concentrations. nih.gov

The fundamental reactivity of malonic esters like this compound is centered around the acidity of the α-hydrogens, located on the carbon between the two carbonyl groups (pKa of diethyl malonate is approximately 13). libretexts.orglibretexts.orglibretexts.org The reaction typically proceeds through the formation of a resonance-stabilized enolate upon treatment with a suitable base, such as sodium ethoxide. libretexts.orglibretexts.org This enolate is a potent nucleophile that can then react with an electrophile. masterorganicchemistry.comchemistrysteps.com In the case of this compound, the 4-methoxybenzyl group is introduced via an alkylation reaction where the diethyl malonate enolate attacks a 4-methoxybenzyl halide. libretexts.org This alkylation is an S\textsubscript{N}2 reaction and is therefore sensitive to the steric hindrance of the alkylating agent. libretexts.orglibretexts.org

Table 1: Calculated Activation Gibbs Free Energy for Oxindole Cyclization

Assisting Molecule Activation Gibbs Free Energy (kcal/mol)
Acetic Acid Lower
Methanol Higher

This table is based on DFT calculations for the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate and illustrates the effect of an acid catalyst on the activation energy. nih.gov

Transition State Analysis in Catalyzed Reactions

Transition state analysis provides a deeper understanding of reaction rates and stereochemical outcomes in catalyzed reactions involving malonate esters. A key study in this area investigated the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, catalyzed by a bifunctional thiourea (B124793) organocatalyst. nih.gov This research combined experimental kinetic isotope effects (KIEs) with DFT calculations to probe the rate-determining step and the geometry of the transition state. nih.gov

The study found large primary ¹³C KIEs for the bond-forming carbon atoms in both the diethyl malonate and the trans-β-nitrostyrene. nih.gov This finding strongly suggests that the carbon-carbon bond formation is the rate-determining step of the catalytic cycle. nih.gov The DFT calculations complemented these experimental results, providing a detailed picture of the transition state. In this state, the thiourea catalyst activates the electrophile (trans-β-nitrostyrene) through hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the diethyl malonate to form the nucleophilic enolate. The stereoselectivity of the reaction is determined by the specific geometry of this organized transition state assembly.

While this study does not involve the 4-methoxybenzyl group directly, the principles of transition state organization and the nature of the rate-determining step are highly relevant to catalyzed reactions of this compound. For instance, in a palladium-catalyzed arylation reaction, the transition state would involve the coordination of the palladium catalyst to both the malonate enolate and the aryl halide. nih.gov The nature of the phosphine (B1218219) ligands on the palladium catalyst is crucial in influencing the steric and electronic environment of the transition state, thereby affecting the efficiency and selectivity of the reaction. nih.gov

Table 2: Key Findings from Transition State Analysis of Michael Addition

Method Observation Conclusion
Experimental ¹³C KIEs Large primary KIEs on bond-forming carbons C-C bond formation is the rate-determining step
DFT Calculations Elucidation of transition state geometry Bifunctional catalyst organizes reactants

This table summarizes the findings from a study on the enantioselective Michael addition of diethyl malonate. nih.gov

Strategic Applications of Diethyl 2 4 Methoxybenzyl Malonate in Advanced Organic Synthesis

Application in the Synthesis of Substituted Carboxylic Acids

One of the most fundamental applications of Diethyl 2-(4-Methoxybenzyl)malonate is in the synthesis of substituted carboxylic acids, a process rooted in the classic malonic ester synthesis. This well-established method provides a reliable pathway to mono- and disubstituted acetic acids. nih.gov The core of this synthesis involves the deprotonation of the α-carbon of the malonate, which is made acidic by the two adjacent carbonyl groups.

The process begins with the treatment of this compound with a suitable base, such as sodium ethoxide, to generate a stabilized enolate. This enolate is a potent nucleophile that can be alkylated by reacting it with an alkyl halide. Following alkylation, the resulting disubstituted malonic ester can be subjected to acidic or basic hydrolysis (saponification) to convert the two ester groups into carboxylic acids. The subsequent dicarboxylic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating, yielding a substituted carboxylic acid. nih.gov

This synthetic route effectively allows the 4-methoxybenzyl group to be incorporated into the final carboxylic acid product, making this compound a direct precursor to compounds like 4-alkyl-3-(4-methoxyphenyl)propanoic acids.

Precursor for Diverse Heterocyclic Scaffolds

The reactive nature of this compound makes it an excellent starting material for the construction of a variety of heterocyclic scaffolds, which are core components of many pharmaceutical and functional materials. smolecule.com

Coumarins: The synthesis of coumarins, a class of compounds known for their wide range of biological activities, can be achieved using this malonate derivative. In a key reaction, Diethyl 2-(4-methoxyphenyl)malonate can undergo condensation with substituted phenols. For instance, its reaction with 3-methoxyphenol (B1666288) at high temperatures (200-250 °C) in a solvent like diphenyl ether leads to the formation of 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin. nih.gov This cyclocondensation reaction highlights the utility of the malonate in building complex, fused ring systems.

Barbituric Acids: Barbiturates, a class of compounds that act as central nervous system depressants, are traditionally synthesized by the condensation reaction between a diethyl malonate derivative and urea (B33335). nih.gov this compound is a suitable precursor for this reaction. In the presence of a strong base like sodium ethoxide, it reacts with urea in a cyclocondensation reaction to form 5-(4-methoxybenzyl)barbituric acid. This reaction demonstrates the direct incorporation of the substituted benzyl (B1604629) group onto the pyrimidine-2,4,6(1H,3H,5H)-trione core, providing a route to novel barbiturate (B1230296) analogues.

Pyridines: The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry. nih.gov The Hantzsch pyridine synthesis, a classic multi-component reaction, typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia. wikipedia.org While not a direct Hantzsch reagent, the structural components of this compound can be utilized in related pyridine syntheses. For example, it can serve as the three-carbon (C-C-C) fragment that condenses with an N-C-N fragment (like an amidine) to form a pyrimidine (B1678525) ring, a close relative of pyridine. bu.edu.eg Furthermore, its derivatives can be used in cycloaddition/cycloreversion sequences to generate highly substituted pyridines. nih.gov

Pyrrolidinones: Pyrrolidinone (or γ-lactam) moieties are present in numerous biologically active molecules. mdpi.com The synthesis of functionalized pyrrolidinones can be achieved through Michael addition reactions where a malonate serves as the nucleophile. This compound can participate as a Michael donor in conjugate additions to α,β-unsaturated compounds. The resulting adduct can then undergo further transformations, such as reduction and intramolecular cyclization, to yield substituted pyrrolidinones. mdpi.combohrium.com This approach is particularly valuable in stereoselective synthesis for creating chiral pyrrolidinone-based structures.

Role in Complex Molecule and Natural Product Total Synthesis

The structural features of this compound make it a valuable C-C bond-forming reagent, positioning it as a key player in the assembly of complex molecules and in the total synthesis of natural products. The ability to introduce a substituted benzyl group along with a reactive malonate functionality allows for the creation of intricate carbon skeletons.

Construction of Polycyclic Intermediates Utilizing this compound

While a specific total synthesis of a major natural product directly employing this compound is not prominently documented, its role in constructing key polycyclic intermediates is clear from its chemical reactivity. The malonate moiety can undergo sequential alkylations with dihaloalkanes. A first alkylation introduces a haloalkyl chain, and subsequent treatment with a base can induce an intramolecular cyclization, forming a carbocyclic ring.

Furthermore, the compound is an excellent nucleophile in Michael additions to cyclic enones. For example, its addition to a chalcone (B49325) analog creates a 1,5-dicarbonyl compound. scispace.com Such adducts are highly versatile intermediates that can be subjected to intramolecular aldol (B89426) or Claisen condensations to forge new rings, thereby building polycyclic systems. The 4-methoxybenzyl group can be carried through these reaction sequences or chemically modified at a later stage, adding to the synthetic utility.

Contributions to Medicinal Chemistry and Pharmaceutical Synthesis

The versatility of this compound as a synthetic intermediate extends significantly into the fields of medicinal chemistry and pharmaceutical development. smolecule.com Its parent compound, diethyl malonate, is a well-known precursor in the synthesis of numerous drugs, including the vasodilator naftidrofuryl, the anti-inflammatory phenylbutazone, and the antibiotic nalidixic acid. wikipedia.org

This compound as an Intermediate for Pharmaceutical Compounds

As a functionalized malonate ester, this compound serves as a key building block for creating libraries of compounds for drug discovery. smolecule.com The presence of the 4-methoxybenzyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This group can participate in hydrophobic or π-stacking interactions within biological targets and can be a site for metabolic modification. Its application allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Synthesis of Beta-Substituted GABA Derivatives

A particularly important application lies in the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives. GABA is a major inhibitory neurotransmitter, and its analogues are used to treat a range of neurological disorders. This compound can be used in the asymmetric Michael addition to α,β-unsaturated nitro compounds. This reaction is a powerful method for creating chiral γ-nitro esters, which are direct precursors to optically active β-substituted GABA derivatives.

For instance, the conjugate addition of the malonate to a nitroolefin, often catalyzed by a chiral organocatalyst, can proceed with high enantioselectivity. The resulting adduct, a chiral γ-nitro-α,α-dicarboxylate, can then be transformed through a series of steps including reduction of the nitro group to an amine, hydrolysis of the esters, and decarboxylation. This sequence provides access to novel, optically pure GABA analogues structurally related to drugs like Baclofen or Pregabalin, where the 4-methoxybenzyl group would be appended at the β-position relative to the amine.

Precursors for Drug Discovery and Development Programs

The inherent reactivity of this compound makes it a desirable starting material for the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceutical agents. smolecule.com The malonate ester moiety provides a convenient handle for a range of chemical transformations, including alkylation, hydrolysis, and cyclization reactions, enabling the construction of diverse molecular frameworks.

While direct examples of commercially available drugs synthesized from this compound are not extensively documented in publicly available literature, the utility of closely related analogues is well-established, highlighting the potential of this compound class in medicinal chemistry. A pertinent example is the synthesis of Propafenone, an antiarrhythmic drug used to treat conditions associated with fast heart rates. A patented process describes the synthesis of Propafenone starting from diethyl benzyl malonate, a structural analogue of the title compound. google.com In this process, diethyl benzyl malonate undergoes a condensation reaction with phenol (B47542) to form a cyclic intermediate, which is then further elaborated through a series of reactions including alkaline hydrolysis, etherification, amination, and salt formation to yield Propafenone hydrochloride. google.com This synthesis underscores the strategic value of the diethyl benzyl malonate core in building the complex architecture of a clinically significant pharmaceutical.

The 4-methoxy group on the benzyl ring of this compound can further influence the compound's properties and reactivity, potentially offering advantages in solubility and directing subsequent chemical modifications, making it an attractive building block for novel therapeutic agents. smolecule.com

Table 1: Application of a Diethyl Benzyl Malonate Analogue in Drug Synthesis

Starting MaterialTarget DrugTherapeutic ClassKey ReactionRef.
Diethyl benzyl malonatePropafenoneAntiarrhythmicCondensation with phenol google.com

Utilization in Agrochemical Synthesis

The structural motifs present in this compound and its derivatives are also of significant interest in the development of modern agrochemicals, particularly herbicides and fungicides. The ability to introduce diverse substituents onto the malonate and benzyl portions of the molecule allows for the fine-tuning of biological activity and selectivity.

A prominent example of the application of a diethyl malonate derivative in agrochemical synthesis is its use as a key intermediate in the production of the herbicide Pinoxaden. google.com Pinoxaden is a phenylpyrazoline herbicide that effectively controls grass weeds in cereal crops. google.com The synthesis of Pinoxaden involves the use of a substituted diethyl benzyl malonate, specifically Diethyl 2-(2,6-diethyl-4-methylbenzene)malonate. google.com This intermediate is crucial for constructing the core structure of the final herbicidal molecule. google.com Patents describe the synthesis of this key intermediate through various methods, highlighting its industrial importance. google.com

The 4-methoxybenzyl group in this compound could potentially be modified or incorporated into novel agrochemical designs. The methoxy (B1213986) group, for instance, can influence the molecule's uptake, transport, and metabolic stability within the target plant or fungus, which are critical parameters for developing effective and safe crop protection agents.

Table 2: Application of a Diethyl Malonate Derivative in Agrochemical Synthesis

IntermediateTarget AgrochemicalTypeMechanism of ActionRef.
Diethyl 2-(2,6-diethyl-4-methylbenzene)malonatePinoxadenHerbicideAcetyl-CoA carboxylase (ACCase) inhibitor google.com

Stereoselective and Asymmetric Synthesis Methodologies Utilizing Diethyl 2 4 Methoxybenzyl Malonate and Its Derivatives

Enantioselective Alkylation Strategies

The introduction of a second alkyl group to diethyl 2-(4-methoxybenzyl)malonate creates a chiral center. Enantioselective alkylation aims to control the stereochemistry of this newly formed center, producing a preponderance of one enantiomer over the other.

Asymmetric Phase-Transfer Catalysis for this compound Alkylation

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful technique for the enantioselective alkylation of prochiral nucleophiles like this compound. nih.govnih.gov This method typically involves a chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases. nih.gov

Research has demonstrated the successful asymmetric synthesis of chiral α,α-dialkylmalonates from diphenylmethyl-tert-butyl α-alkylmalonates using a binaphthyl-modified chiral quaternary ammonium salt as the catalyst. nih.govfrontiersin.org This approach has yielded products with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.orgfrontiersin.org The reaction of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various alkyl halides in the presence of a chiral phase-transfer catalyst has been investigated. nih.govfrontiersin.org For instance, the alkylation with para-methyl benzyl (B1604629) bromide at -40°C resulted in the corresponding product in 99% yield. nih.govfrontiersin.org

Alkylating AgentYield (%)ee (%)
Allylic halides70-9986-90
Benzylic halides90-9991-99
Propargylic halide7066

The resulting chiral α,α-dialkylmalonates can be selectively hydrolyzed to the corresponding chiral malonic monoacids, which are versatile building blocks for synthesizing molecules with chiral quaternary carbon centers. nih.govfrontiersin.org

Chiral Auxiliary-Mediated Approaches in this compound Derivatization

Another strategy for achieving enantioselective alkylation involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

While research on the direct application of chiral auxiliaries to this compound is specific, the principle has been explored for related benzyl-substituted malonic esters. usm.edu Auxiliaries such as menthol (B31143) and oxazolidinones have been investigated for chiral auxiliary-directed benzylation. usm.edu Although some attempts have been unsuccessful, this line of inquiry provides a foundation for future work in the enantioselective synthesis of derivatives of this compound. usm.edu

Asymmetric Michael Addition Reactions Involving this compound

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. metu.edu.trmdpi.com When applied to this compound, it offers a pathway to introduce complex functionalities while controlling stereochemistry.

Organocatalytic Enantioselective Processes

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. metu.edu.trrsc.org Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, have proven particularly effective in promoting enantioselective Michael additions. nih.gov

For example, the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene has been successfully achieved using a bifunctional 2-aminoDMAP/urea (B33335) organocatalyst. metu.edu.trmetu.edu.tr By screening various parameters such as catalyst loading, solvent, and temperature, optimal conditions were identified, leading to the desired product in high yield and enantiomeric excess (94% ee). metu.edu.trmetu.edu.tr The scope of this reaction was further explored with different trans-β-nitroolefins, consistently yielding products with high yields (65-95%) and enantioselectivities (80-99% ee). metu.edu.trmetu.edu.tr

Chiral Catalyst Design and Evaluation for Stereocontrol

The design and evaluation of chiral catalysts are crucial for achieving high levels of stereocontrol in asymmetric reactions. ims.ac.jp The effectiveness of a catalyst is often assessed by its ability to provide a well-defined chiral environment around the reacting molecules. nih.gov

In the context of Michael additions, various chiral catalysts have been developed and evaluated. Cinchona alkaloid-derived bifunctional tertiary amine-thioureas have been shown to be highly effective for the enantioselective Michael addition of diethyl malonate to chalcones, which are typically challenging substrates. rsc.org These catalysts, bearing multiple hydrogen-bonding donors, facilitate the reaction to proceed with high enantioselectivity. rsc.org

The following table summarizes the results of the organocatalytic Michael addition of diethyl malonate to various nitroolefins:

NitroolefinYield (%)ee (%)
trans-β-nitrostyrene9594
Substituted nitrostyrenes65-9580-99

Diastereoselective Synthesis of Advanced Intermediates

Beyond creating a single chiral center, the methodologies applied to this compound can be extended to the diastereoselective synthesis of more complex molecules with multiple stereocenters. Diastereoselective reactions produce an unequal mixture of diastereomers, and controlling this selectivity is a significant challenge in organic synthesis. uwindsor.ca

The alkylated and Michael addition products of this compound serve as advanced intermediates for the synthesis of a wide range of target molecules. The stereochemistry established in the initial asymmetric step can guide the stereochemical outcome of subsequent transformations, allowing for the construction of specific diastereomers.

For instance, the products of the enantioselective alkylation of malonates can be further manipulated. The two ester groups can be selectively hydrolyzed, and the resulting monoacids can be converted into various other functional groups. nih.gov This allows for the synthesis of complex chiral building blocks from a common intermediate.

Control of Quaternary Carbon Center Formation with this compound

The construction of all-carbon quaternary stereocenters, carbon atoms bonded to four distinct carbon substituents, represents a significant challenge in synthetic organic chemistry due to the inherent steric hindrance. nih.govorganic-chemistry.org The development of stereoselective and asymmetric methodologies to control the formation of these centers is crucial for the synthesis of complex, biologically active molecules. This compound and its derivatives have emerged as valuable nucleophiles in reactions designed to create these sterically congested centers with high levels of enantioselectivity.

One of the most powerful methods for the enantioselective formation of acyclic all-carbon quaternary centers is the iridium-catalyzed asymmetric allylic alkylation. nih.govorganic-chemistry.org This methodology has proven effective for the reaction of various malonate nucleophiles with trisubstituted allylic electrophiles, proceeding at ambient temperatures and yielding products with high enantiomeric excess (ee). nih.govorganic-chemistry.org The 4-methoxybenzyl group on the malonate serves as a useful substituent that can influence the electronic and steric properties of the nucleophile and can be a handle for further synthetic transformations.

Research by Stoltz and coworkers has demonstrated the successful iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates with a variety of trisubstituted allylic electrophiles. nih.govorganic-chemistry.org While their work covers a broad range of malonates, the conditions and outcomes for substrates bearing aryl groups are particularly relevant to this compound. The reaction's success hinges on the careful selection of the iridium catalyst, the chiral ligand, and the base.

Optimization studies have shown that a combination of an iridium complex and a chiral phosphine-based ligand is effective in controlling the stereochemical outcome of the alkylation. nih.gov The choice of base and the presence of a Lewis acid can also be critical. For instance, the use of sodium hexamethyldisilazide (NaHMDS) as the base in conjunction with zinc iodide (ZnI2) as a Lewis acid has been found to provide optimal results in related systems. organic-chemistry.org

The general reaction scheme for the formation of a quaternary carbon center using a substituted diethyl malonate is depicted below:

Scheme 1: General Iridium-Catalyzed Asymmetric Allylic Alkylation of a Substituted Diethyl Malonate.

The following table summarizes representative results from the iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates with various electrophiles, demonstrating the high yields and enantioselectivities achievable. These examples, while not exclusively using this compound, showcase the methodology's effectiveness for substrates with similar electronic and steric properties.

EntryElectrophileNucleophileYield (%)ee (%)
1Phenyl-substituted allylic electrophileDiethyl malonate9397
22-Naphthyl-substituted allylic electrophileDiethyl malonate8597
3para-CF3-phenyl-substituted allylic electrophileDiethyl malonate9196
4para-NO2-phenyl-substituted allylic electrophileDiethyl malonate8895
5para-OMe-phenyl-substituted allylic electrophileDiethyl malonate8997

Table 1: Representative Results for the Iridium-Catalyzed Asymmetric Allylic Alkylation of Diethyl Malonate. Data adapted from similar systems described in the literature. nih.govorganic-chemistry.org

The high enantioselectivities observed in these reactions are attributed to the well-defined chiral pocket created by the iridium-ligand complex, which effectively discriminates between the two prochiral faces of the nucleophile. The products of these reactions, which are diesters bearing a quaternary carbon center, are versatile synthetic intermediates. nih.govorganic-chemistry.org They can be readily converted into a variety of other valuable building blocks, such as β-quaternary carboxylic acids, through selective hydrolysis and decarboxylation, providing a functional handle for further diversification in the synthesis of complex target molecules. nih.govorganic-chemistry.org

Conclusion and Future Perspectives on Diethyl 2 4 Methoxybenzyl Malonate Research

Summary of Diethyl 2-(4-Methoxybenzyl)malonate's Importance in Synthetic Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a reactive methylene (B1212753) group activated by two adjacent ester functionalities and a substituted benzyl (B1604629) group, makes it a valuable precursor for creating complex molecular architectures. nih.gov The presence of the 4-methoxybenzyl group, in particular, can influence the electronic properties and reactivity of the molecule, offering advantages in specific synthetic transformations.

This compound is a cornerstone for the synthesis of heterocyclic compounds, which are integral to many pharmaceuticals and functional materials. nih.gov The malonate moiety allows for a range of classical chemical reactions, including alkylation, hydrolysis, and decarboxylation, providing a reliable route to substituted acetic acids. scholaris.camdpi.com Furthermore, it can participate in Knoevenagel and Claisen condensation reactions, which are fundamental for forming new carbon-carbon bonds. nih.govnih.gov

The versatility of this compound is evident in its application in the synthesis of compounds with potential biological activity. For instance, derivatives of 4-methoxybenzanilide have been synthesized and evaluated for anticonvulsant activity. nih.gov This highlights the role of the 4-methoxybenzyl motif, a key component of this compound, in the design of new therapeutic agents.

Future Directions in Synthetic Methodology Development

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient, selective, and environmentally friendly methods. Future research on this compound is expected to align with these trends.

Catalytic and Asymmetric Synthesis: A significant area of future development lies in the application of novel catalytic systems to reactions involving this compound. Recent advancements in the broader field of malonic ester synthesis have seen the use of innovative catalysts like tungsten oxide nanoparticles and various organocatalysts to enhance reaction efficiency and yield. scholaris.ca The development of enantioselective methods is particularly crucial for the pharmaceutical industry. Techniques such as iridium-catalyzed asymmetric allylic alkylation and phase-transfer catalysis have shown great promise for creating chiral malonates with high enantiomeric excess. rjeid.comnih.gov Applying these advanced catalytic and asymmetric strategies directly to this compound could unlock new pathways to chiral building blocks for drug synthesis.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. Future methodologies for synthesizing and utilizing this compound will likely focus on reducing waste, using less hazardous reagents, and improving atom economy. This includes the development of one-pot synthesis procedures and the use of more environmentally benign solvents and catalysts. scholaris.ca

Synthetic ApproachKey FeaturesPotential Advantage for this compound
Asymmetric Catalysis Use of chiral catalysts (e.g., Iridium complexes) to produce enantiomerically enriched products. rjeid.comDirect synthesis of chiral precursors for stereospecific drugs.
Organocatalysis Metal-free catalysis using small organic molecules.Reduced metal contamination in final products, often milder reaction conditions.
Green Solvents/Catalysts Use of environmentally friendly solvents and recyclable catalysts (e.g., tungsten oxide nanoparticles). scholaris.caMore sustainable and cost-effective manufacturing processes.
One-Pot Syntheses Multiple reaction steps are performed in a single reaction vessel. scholaris.caIncreased efficiency, reduced waste, and lower operational costs.

Potential for Novel Applications in Drug Discovery and Chemical Biology

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents and chemical tools to probe biological systems.

Drug Discovery: The 4-methoxybenzyl group is a common motif in many biologically active compounds. Research has shown that derivatives of 4-methoxybenzanilide and other compounds with this feature exhibit anticonvulsant properties. nih.govnih.gov This suggests that this compound could be a valuable starting material for the synthesis of novel antiepileptic drugs. The ability to introduce further diversity through reactions at the malonate core allows for the creation of libraries of compounds for screening against various biological targets. The development of new isatin-based derivatives with anticonvulsant activity, some of which incorporate methoxy-substituted phenyl rings, further underscores this potential. nih.gov

Chemical Biology: The development of chemical probes is essential for understanding complex biological processes. Fluorescent probes, for instance, can be used to visualize and track specific molecules within living cells. A diethyl malonate-based fluorescent probe has been successfully developed for the detection of hydrazine, a toxic industrial chemical. nih.gov This demonstrates the potential to adapt the this compound structure to create novel probes for other analytes of biological or environmental significance. The reactive nature of the malonate group allows for the attachment of fluorophores and other reporter groups, while the 4-methoxybenzyl moiety can be modified to tune the probe's properties, such as its selectivity and cell permeability.

Application AreaSpecific Example/PotentialRelevance of this compound
Anticonvulsant Drugs Synthesis of novel benzanilides and related heterocyclic structures. nih.govThe 4-methoxybenzyl group is a key pharmacophore in some anticonvulsant compounds.
Chemical Probes Development of fluorescent probes for detecting specific analytes in biological systems. nih.govThe malonate core can be functionalized with reporter groups, and the benzyl moiety can be tailored for specific targets.
Scaffold for Libraries Generation of diverse compound libraries for high-throughput screening.The versatile reactivity allows for the introduction of a wide range of substituents.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., pyridine or toluene) impacts reaction efficiency .
  • Temperature and stoichiometry (e.g., 1:1.2 ratio of diethyl malonate to electrophile) optimize yields .

How is this compound characterized using spectroscopic methods?

Basic Research Question
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., ester carbonyls) resonate at δ 1.2–1.4 (ethyl CH₃), δ 3.8–4.3 (ester CH₂), and δ 6.8–7.3 (aromatic protons from the 4-methoxybenzyl group) .
    • ¹³C NMR : Carbonyl carbons appear at δ 165–170 ppm, while the quaternary α-carbon is observed at δ 50–55 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. Example Data :

Compound¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺
Diethyl 2-(2-cyanoethyl)malonate1.2 (t, 6H), 4.2 (q, 4H), 2.6 (m, 2H)211.0945 (Calc: 211.0943)

What factors influence the enantioselectivity in asymmetric synthesis of this compound derivatives?

Advanced Research Question
Enantioselectivity is governed by:

  • Catalyst Design : Bifunctional thiourea-based organocatalysts enhance stereochemical control in Michael additions. For example, L-proline achieves 79% enantiomeric excess (ee) via hydrogen-bonding interactions with substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, while non-polar solvents (e.g., toluene) favor kinetic control .
  • Substrate Electronics : Electron-withdrawing groups (e.g., nitro) on arylidene malonates increase electrophilicity, accelerating nucleophilic attack but potentially reducing selectivity .

Q. Methodological Insight :

  • Optimize catalyst loading (10 mol% for thiourea catalysts) and reaction time (48–72 hours) to balance yield and ee .

How do hydrolysis conditions affect the stability and reactivity of this compound?

Advanced Research Question
Hydrolysis pathways are highly substituent-dependent:

  • Basic Conditions : Fail to cleave esters due to steric hindrance from the 4-methoxybenzyl group. For example, diethyl 2-(perfluorophenyl)malonate resists saponification even with NaOH/EtOH .
  • Acidic Conditions : HBr/AcOH (1:5 v/v) at reflux selectively decarboxylates the malonate to yield 2-(4-methoxybenzyl)acetic acid. This occurs via a proposed mechanism involving initial ester cleavage followed by thermal decarboxylation .

Q. Contradiction Note :

  • While basic hydrolysis works for simple malonates (e.g., diethyl malonate), bulky or electron-deficient aryl groups require harsher acidic conditions .

What are the key thermodynamic properties of this compound relevant to reaction optimization?

Basic Research Question
Thermodynamic data informs solvent selection and reaction scalability:

  • Excess Molar Enthalpies (Hᴱ) : For binary mixtures with alcohols (e.g., methanol, ethanol), Hᴱ increases with alcohol chain length and temperature (288–328 K). Data correlates with the Redlich-Kister equation .
  • Density : Measured via vibrating-tube densimetry, density decreases linearly with temperature (e.g., ~1.15 g/cm³ at 298 K) .

Q. Example Table :

AlcoholHᴱ (kJ/mol) at 298 KDensity (g/cm³) at 298 K
Methanol1.21.15
Ethanol1.51.13
2-Propanol2.11.10

What strategies mitigate competing side reactions during alkylation of this compound enolates?

Advanced Research Question
Competing over-alkylation or ester hydrolysis is minimized by:

  • Controlled Electrophile Addition : Slow addition of alkyl halides (e.g., 4-methoxybenzyl bromide) prevents polyalkylation. Use of bulky bases (e.g., LDA) enhances regioselectivity .
  • Low-Temperature Conditions : Maintain reactions at –78°C to suppress enolate aggregation and side reactions .
  • Protecting Groups : Temporary silylation (e.g., TMSCl) of active methylene groups blocks undesired nucleophilic pathways .

Q. Case Study :

  • Diethyl 2-(2-bromobenzyl)malonate synthesis achieved 70% yield via stepwise alkylation and hydrolysis, avoiding decarboxylation by using mild acidic workup .

How can reaction mechanisms for malonate-based cyclizations be elucidated?

Advanced Research Question
Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Deuterated malonates reveal rate-determining steps (e.g., enolate formation vs. C–C bond formation) .
  • EPR Spectroscopy : Detects radical intermediates in photochemical reactions (e.g., diethyl fumarate/maleate radical additions) .
  • Computational Modeling : DFT calculations predict transition states for cyclizations, explaining regioselectivity in heterocycle formation .

Q. Example :

  • Pulsed EPR identified radical addition rate constants (k = 10⁶ M⁻¹s⁻¹) for diethyl maleate, confirming a non-concerted mechanism .

What are the challenges in synthesizing fluorinated analogs of this compound?

Advanced Research Question
Fluorination introduces unique reactivity:

  • Hydrolysis Resistance : Perfluorophenyl-substituted malonates resist both acidic and basic hydrolysis, requiring HBr/AcOH mixtures for decarboxylation to acetic acid derivatives .
  • Electrophilicity Tuning : Electron-withdrawing fluorine atoms increase malonate electrophilicity (E = –20.55 for diethyl 2-(4-nitrobenzylidene)malonate), accelerating nucleophilic additions but complicating selectivity .

Q. Methodological Note :

  • Avoid cyanide-based fluorination routes; instead, use direct electrophilic substitution with hexafluorobenzene .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl 2-(4-Methoxybenzyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(4-Methoxybenzyl)malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.